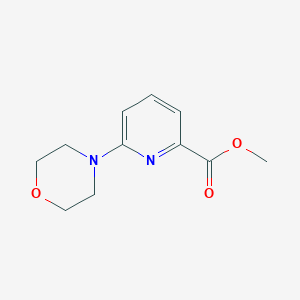
6-(吗啉-4-基)吡啶-2-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of pyridine and morpholine, and it is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
科学研究应用
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring .
作用机制
The mechanism of action of Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the pyridine ring can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of the morpholine ring.
Methyl 6-aminopyridine-2-carboxylate: Contains an amino group instead of the morpholine ring.
Methyl 6-hydroxypyridine-2-carboxylate: Contains a hydroxyl group instead of the morpholine ring.
Uniqueness
Methyl 6-(morpholin-4-yl)pyridine-2-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
methyl 6-morpholin-4-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-3-2-4-10(12-9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWLFZILBQDCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
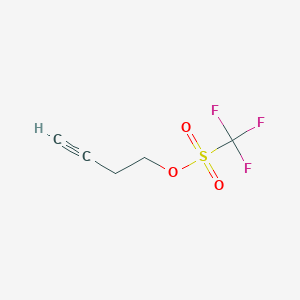
![2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2584854.png)
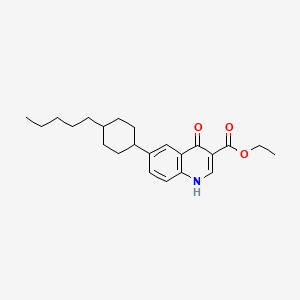
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)
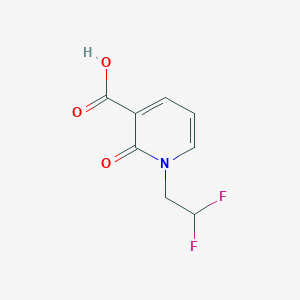
![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)
![N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2584861.png)
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)
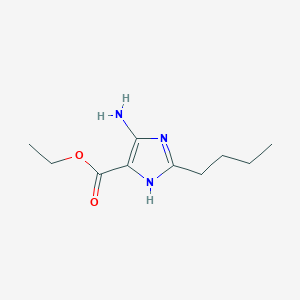
![3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2584864.png)
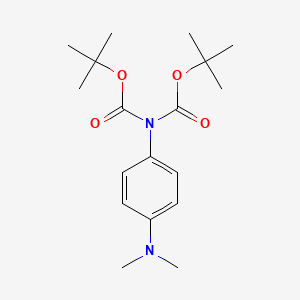

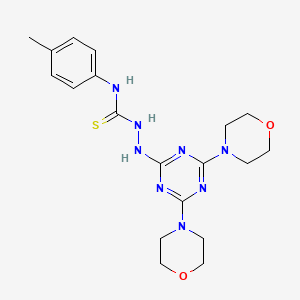
![8-[(2-hydroxyethyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584875.png)
